molecular formula C13H11NO5 B1530709 Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate CAS No. 925004-56-4

Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate

Cat. No.: B1530709
CAS No.: 925004-56-4
M. Wt: 261.23 g/mol
InChI Key: XBMZBRRNNQMRPH-UHFFFAOYSA-N
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Description

Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate is a heterocyclic compound featuring a benzo[1,4]dioxane ring fused to an isoxazole moiety, with a methyl ester at the 3-position.

The compound’s commercial availability (e.g., via suppliers like Millipore/Sigma) underscores its utility in medicinal chemistry and materials science, though its specific applications remain to be fully explored .

Properties

IUPAC Name

methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-16-13(15)9-7-11(19-14-9)8-2-3-10-12(6-8)18-5-4-17-10/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMZBRRNNQMRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C13H11NO5
  • Molecular Weight : 261.23 g/mol
  • CAS Number : 925004-56-4

Anticancer Activity

Research indicates that compounds containing isoxazole moieties often exhibit anticancer properties. This compound is no exception. Studies have shown that derivatives of isoxazole can induce apoptosis in various cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • In a study assessing various isoxazole derivatives, it was found that certain modifications to the isoxazole structure significantly enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these derivatives ranged from 0.76 µM to over 100 µM depending on the specific structural modifications applied .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves cell cycle arrest and apoptosis. For instance, in studies involving flow cytometry, it was demonstrated that certain isoxazole derivatives caused arrest in the S and G2/M phases of the cell cycle while also activating caspases associated with apoptosis .
  • Structure-Activity Relationship (SAR) :
    • SAR studies reveal that substituents on the isoxazole ring can significantly impact biological activity. For example, methyl and methoxy groups were shown to enhance activity against U87 glioblastoma cells . The presence of hydrophobic groups or hydroxyl functionalities also correlated with increased cytotoxicity.

Comparative Analysis of Related Compounds

The following table summarizes the IC50 values of various isoxazole derivatives tested against different cancer cell lines:

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-722.47Induces apoptosis via caspase activation
Compound BA5490.76Cell cycle arrest in G2/M phase
This compoundU8753.85Apoptosis induction

Scientific Research Applications

Enzyme Inhibition Studies

Recent research has highlighted the enzyme inhibitory properties of compounds related to methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate. Studies have shown that derivatives of this compound exhibit significant activity against key enzymes associated with various diseases:

  • Acetylcholinesterase (AChE) : Inhibitors targeting AChE are crucial in the treatment of Alzheimer's disease (AD). Compounds structurally related to this compound have been evaluated for their AChE inhibition potential, demonstrating promising results that may contribute to therapeutic strategies for AD .
  • α-Glucosidase : This enzyme plays a significant role in carbohydrate metabolism and is a target for managing Type 2 diabetes mellitus (T2DM). The compound has been investigated for its ability to inhibit α-glucosidase activity, providing insights into its potential as a therapeutic agent for T2DM management .

Anticancer Activity

Preliminary studies suggest that isoxazole derivatives may exhibit anticancer properties. The structural features of this compound could be optimized to enhance its cytotoxic effects against various cancer cell lines. Further investigations are warranted to elucidate the mechanisms underlying its anticancer activity.

Synthetic Utility

The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new pharmacophores with enhanced biological activities. The synthesis of this compound involves several steps that can be adapted for producing various derivatives tailored for specific biological targets .

Several studies have documented the efficacy of this compound in various applications:

  • Inhibition of AChE : A study demonstrated that specific derivatives showed competitive inhibition against AChE with IC50 values indicating their potential for AD treatment .
  • Antidiabetic Activity : Another research effort focused on the compound's ability to modulate glucose metabolism through α-glucosidase inhibition, suggesting a pathway for developing antidiabetic agents .

Comparison with Similar Compounds

Table 1. Comparison of structural analogs

Compound Molecular Formula Molecular Weight Functional Groups Key Properties
Methyl ester (target compound) C₁₃H₁₁NO₅ 261.23 Methyl ester, isoxazole, dioxin Higher lipophilicity vs. carboxylic acid
Ethyl ester (MS-JRD0265-1G) C₁₄H₁₃NO₅ 275.26 Ethyl ester, isoxazole, dioxin ~$483.00 USD (commercial price)
Carboxylic acid (CAS 763109-72-4) C₁₂H₉NO₅ 247.20 Carboxylic acid, isoxazole Increased aqueous solubility
  • Lipophilicity : The methyl and ethyl esters exhibit greater lipophilicity than the carboxylic acid, enhancing membrane permeability in biological systems.
  • Synthetic Flexibility : The carboxylic acid serves as a precursor for ester derivatives, enabling modular synthesis of analogs with tailored pharmacokinetic profiles .

Heterocyclic Variations

Isoxazole vs. Benzoxazole

Compounds such as methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates () replace the isoxazole with a benzoxazole ring. Key differences include:

  • Synthetic Routes: Benzoxazoles are synthesized via condensation of aryl acids with methyl 3-amino-4-hydroxybenzoate, contrasting with the cycloaddition or esterification steps used for isoxazole derivatives .

Benzodioxin vs. Benzodithiazine

Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate () features a sulfur-rich benzodithiazine core instead of benzodioxin:

  • Stability : The sulfonyl groups in benzodithiazine derivatives contribute to higher thermal stability (mp 252–253°C) compared to benzodioxin analogs .
  • Spectral Data : IR peaks at 1340–1155 cm⁻¹ (SO₂ stretching) and NMR signals near δ 8.09–8.40 ppm (aromatic protons) distinguish benzodithiazines from benzodioxins .

Substituent Effects

Replacing the benzodioxinyl group with thienyl (e.g., ethyl 5-(thien-2-yl)isoxazole-3-carboxylate, CAS 90924-54-2) introduces a sulfur atom into the aromatic system:

  • Electronic Modulation : Thiophene’s electron-rich nature may enhance charge-transfer interactions in materials science applications.
  • Synthetic Complexity : Thienyl derivatives require regioselective cyclization, whereas benzodioxin systems are synthesized via etherification .

Preparation Methods

Step 1: Esterification of 2,3-Dihydroxybenzoic Acid

  • Starting from 2,3-dihydroxybenzoic acid, esterification is performed using refluxing methanol with concentrated sulfuric acid as a catalyst.
  • This yields methyl 2,3-dihydroxybenzoate as an intermediate.
  • Reaction conditions: reflux in methanol, acidic catalyst, typically several hours.

Step 2: Cyclization to Form the Benzodioxin Ring

  • The methyl 2,3-dihydroxybenzoate undergoes intramolecular cyclization using alkylating agents such as 1,2-dibromoethane in the presence of a base like potassium carbonate.
  • This step forms the 2,3-dihydrobenzo[b]dioxin ring system.
  • Reaction conditions: room temperature stirring in polar aprotic solvents (e.g., DMF), 12-20 hours, monitored by thin-layer chromatography (TLC).

Step 3: Hydrolysis and Functional Group Conversion

  • The ester group in the cyclized intermediate can be hydrolyzed using lithium hydroxide to yield the corresponding carboxylic acid.
  • Subsequent conversions may include formation of carboxamides or other derivatives through mixed anhydride methods or amidation reactions.
  • Reaction conditions: aqueous lithium hydroxide, followed by acidic work-up.

Step 5: Purification

  • After completion of reactions, the mixture is extracted with organic solvents (ethyl acetate), dried over sodium sulfate, and concentrated.
  • The crude product is purified by silica gel column chromatography using hexane/ethyl acetate gradients to isolate the pure methyl 5-(2,3-dihydrobenzo[b]dioxin-7-yl)isoxazole-3-carboxylate.

Representative Experimental Data Table

Step Reaction Type Reagents/Conditions Solvent Temperature Time Notes
1 Esterification Methanol, conc. H2SO4 Methanol Reflux Several hrs Formation of methyl 2,3-dihydroxybenzoate
2 Cyclization (alkylation) 1,2-Dibromoethane, K2CO3 DMF RT 12-20 hrs Formation of benzodioxin ring
3 Hydrolysis LiOH H2O/THF RT 2-3 hrs Conversion to carboxylic acid
4 Cross-coupling (Sonogashira) Pd(PPh3)4, CuI, Et3N THF/Dioxane RT - 70 °C 12-24 hrs Introduction of isoxazole ring
5 Purification Silica gel chromatography Hexane/EtOAc Ambient - Isolation of pure target compound

Research Findings and Optimization Notes

  • The use of palladium-catalyzed cross-coupling reactions is crucial for the efficient construction of the isoxazole ring attached to the benzodioxin system, offering high yields and selectivity.
  • Alkylation to form the benzodioxin ring is best performed under mild conditions with potassium carbonate as a base to avoid side reactions.
  • Purification by silica gel chromatography is effective in removing impurities and unreacted starting materials, yielding the compound as a pale yellow solid or colorless solid depending on substituents.
  • Industrial scale synthesis may utilize continuous flow reactors to improve reaction control and yield, along with recrystallization techniques for final product purification.
  • Commercially available starting materials and reagents from reputable suppliers (e.g., Sigma-Aldrich, TCI) are typically used without further purification.

Q & A

Q. What are the common synthetic routes for Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate?

The compound is typically synthesized via cyclocondensation or multi-step coupling reactions. For example, analogous isoxazole derivatives are prepared by reacting substituted aldehydes (e.g., 2,3-dihydrobenzo[b][1,4]dioxin-7-carbaldehyde) with hydroxylamine derivatives under basic conditions, followed by esterification. Key steps include:

  • Cyclization : Using hydroxylamine hydrochloride and sodium acetate in methanol to form the isoxazole core .
  • Esterification : Methylation of the carboxylic acid intermediate with methyl iodide or dimethyl sulfate .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. What spectroscopic techniques are used to characterize this compound?

Standard characterization includes:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and aromaticity (e.g., δ 7.2–6.8 ppm for dihydrodioxin protons) .
  • Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+^+ at m/z 314.3) .
  • FT-IR : Peaks at 1720–1700 cm1^{-1} (ester C=O) and 1600–1580 cm1^{-1} (isoxazole ring) .

Q. What preliminary biological activities have been reported for structurally similar compounds?

Analogues with dihydrobenzo[d][1,4]dioxin and isoxazole moieties exhibit:

  • Anticancer Activity : Inhibition of MAPK signaling pathways (IC50_{50} values: 5–20 µM) .
  • Antimicrobial Effects : MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Enzyme Inhibition : COX-2 and α-glucosidase inhibition (50–70% at 10 µM) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Key strategies include:

  • Catalyst Screening : Lithium trifluoromethanesulfonate improves cyclization efficiency (yield: 89% vs. 65% without catalyst) .

  • Solvent Optimization : Ethanol/water mixtures enhance solubility of intermediates, reducing side products .

  • Temperature Control : Maintaining 25–35°C during condensation prevents decomposition .

  • Table 1 : Yield comparison under varying conditions:

    CatalystSolventTemp (°C)Yield (%)
    NoneMethanol2565
    LiOTfEthanol/H2_2O3089
    H2_2SO4_4THF4072

Q. How should researchers address contradictions in biological activity data across studies?

Methodological approaches include:

  • Dose-Response Curves : Validate activity thresholds (e.g., IC50_{50} vs. IC90_{90}) to account for assay sensitivity .
  • Cell Line Specificity : Test across multiple lines (e.g., HeLa, MCF-7) to identify context-dependent effects .
  • Orthogonal Assays : Confirm enzyme inhibition via fluorometric and colorimetric methods to rule out false positives .

Q. What structural modifications enhance target selectivity in kinase inhibition?

SAR studies reveal:

  • Dihydrodioxin Position : Substitution at C-7 (vs. C-6) improves MAPK binding (ΔG: −9.2 kcal/mol vs. −7.8 kcal/mol) .

  • Ester Group Replacement : Replacing methyl with ethyl reduces cytotoxicity (CC50_{50} > 100 µM vs. 50 µM) .

  • Table 2 : Selectivity profile of derivatives:

    DerivativeMAPK IC50_{50} (µM)COX-2 IC50_{50} (µM)
    Parent compound12.345.6
    C-7 Fluoro8.138.9
    Ethyl ester15.7>100

Q. What advanced analytical methods resolve thermal stability issues during formulation?

  • DSC/TGA : Identify decomposition points (e.g., endotherm at 180°C) to guide storage conditions .
  • HPLC-PDA : Monitor degradation products under stress (e.g., 40°C/75% RH for 4 weeks) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent ester hydrolysis .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .
  • Data Interpretation : Use cheminformatics tools (e.g., Molinspiration) to predict bioavailability and toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate
Reactant of Route 2
Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate

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